
6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane: is a unique organosulfur compound characterized by its pentathiepane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane typically involves the reaction of diphenylmethane derivatives with sulfur sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the formation of the pentathiepane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur species involved.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the pentathiepane ring, forming simpler sulfur-containing compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfur-containing compounds.
Substitution: Nitrated or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in materials science for the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
6,7-Bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazole: Known for its activity against triple-negative breast cancer.
6,7-Bis(2-methoxyethoxy)-3H-quinazolin-4-one: Studied for its potential use in medicinal chemistry.
Uniqueness: 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane is unique due to its pentathiepane ring structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
118091-25-1 |
|---|---|
Fórmula molecular |
C28H20S5 |
Peso molecular |
516.8 g/mol |
Nombre IUPAC |
6,7-dibenzhydrylidenepentathiepane |
InChI |
InChI=1S/C28H20S5/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28(30-32-33-31-29-27)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
AFKXLOXXUVGXFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C(=C(C3=CC=CC=C3)C4=CC=CC=C4)SSSSS2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


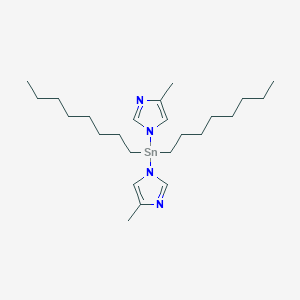
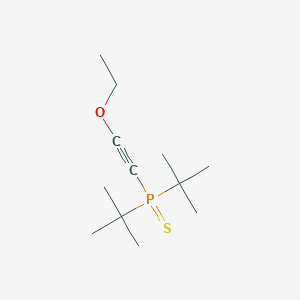

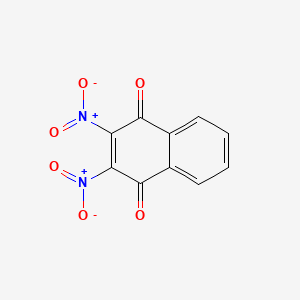
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)



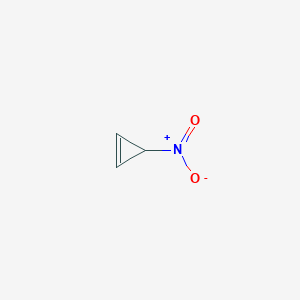
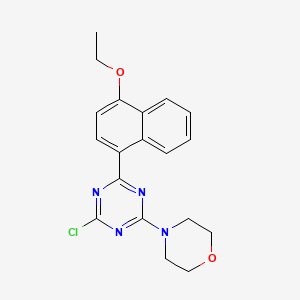
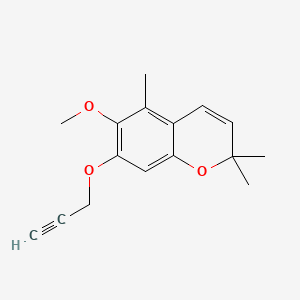
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)

